4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
The compound 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a hybrid heterocyclic molecule combining a triazinoindole core with a triazole-thione scaffold. Its synthesis typically involves multi-step reactions:
- Triazinoindole Formation: The 5H-[1,2,4]triazino[5,6-b]indole-3-thione moiety is synthesized via cyclization of isatin-derived thiosemicarbazones under basic conditions (e.g., aqueous K₂CO₃) .
- Triazole-Thione Functionalization: The triazole-thione segment is prepared through alkylation or substitution reactions. For instance, sodium ethoxide-mediated coupling of α-halogenated ketones with triazole intermediates has been reported .
- Conjugation: The sulfanyl-methyl bridge links the triazinoindole and triazole-thione units, likely via nucleophilic substitution or thiol-ene chemistry .
Properties
IUPAC Name |
4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S2/c26-18-24-21-14(25(18)11-6-2-1-3-7-11)10-27-17-20-16-15(22-23-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,24,26)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZXHINHKLHYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, a complex organic compound with the molecular formula , has a molar mass of 391.47 . This compound, also known as 4-PHENYL-3-(2,3,6-TRIAZINO[5,4-B]INDOL-3-YLTHIOMETHYL)-1,2,4-TRIAZOLINE-5-THIONE, is characterized by a predicted density of 1.61±0.1 g/cm3 and a boiling point of 629.8±65.0 °C . It also has a predicted pKa of 4.67±0.20 . Applications of triazinoindoles and their derivatives include use as antifungal agents, antiviral agents, and in medicinal chemistry .
Applications in Antifungal Research
Triazino[5,6-b]indole moieties have been used to develop antifungal agents . Research has explored the synthesis of halogenated 4-thiazolidinones bearing a 1,2,4-triazino[5,6-b]indole moiety as fungicidal agents . The fluorinated substituted compounds showed higher activity towards the tested fungi .
Applications in Medicinal Chemistry
1,2,4-Triazino[5,6-b]indoles derivatives have applications in medicinal chemistry, particularly as antimalarial and antidepressant agents . They have also been investigated for actoprotective, antiviral, antihypoxic, anti-inflammatory, antimalarial, antimicrobial, antitumor, and hepatoprotective properties . Derivatives of 1,2,4-triazino[5,6-b]indole-3-thione have demonstrated promising antidepressant action . Studies have shown the efficacy of this nucleus in producing antibacterial and antihypertensive agents, as well as inhibitors of blood platelet aggregation .
Mechanism of Action
The mechanism of action of 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, it may bind to metal ions like iron, affecting cellular processes such as DNA synthesis and repair. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Key Differentiators of the Target Compound
- Synthetic Flexibility : The sulfanyl-methyl linker allows further functionalization, unlike rigid adamantane or benzoxazole systems.
Biological Activity
The compound 4-phenyl-3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molar mass of 391.47 g/mol. The compound features a complex structure that includes a triazole ring and an indole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N7S2 |
| Molar Mass | 391.47 g/mol |
| Density | 1.61 g/cm³ (predicted) |
| Boiling Point | 629.8 °C (predicted) |
| pKa | 4.67 (predicted) |
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds has been reported as low as 6 mg/mL for certain derivatives, indicating potential for development as antimicrobial agents .
Antidepressant Activity
Research indicates that compounds similar to This compound may possess antidepressant properties. In animal models, certain derivatives have shown a significant reduction in immobility duration in the tail suspension test, suggesting efficacy comparable to established antidepressants like fluoxetine .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies have indicated that related triazole derivatives can inhibit cancer cell growth through various mechanisms including apoptosis induction and inhibition of cell proliferation .
The biological effects of This compound are believed to involve interaction with specific molecular targets such as enzymes and receptors involved in key biological pathways. For instance:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Antidepressant Mechanism : It may act as a monoamine oxidase inhibitor or modulate neurotransmitter levels in the brain.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various triazole derivatives against multiple bacterial strains and found promising results indicating broad-spectrum activity .
- Antidepressant Testing : In a controlled study using the tail suspension test on rodents, certain derivatives showed significant antidepressant-like effects compared to standard treatments .
- In Vivo Metabolism Studies : Research on the metabolic pathways of similar compounds revealed important insights into their pharmacokinetics and potential metabolites that could enhance therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves cyclocondensation or fusion reactions. For example:
- Thiocarbohydrazide fusion : Reacting thiocarbohydrazide with substituted carboxylic acids (e.g., 4-hydroxyphenylacetic acid) under thermal conditions (413 K) yields triazole-thione scaffolds .
- Derivatization strategies : Starting from pre-synthesized triazole-thiones, further modifications (e.g., sulfanyl methylation) can introduce heterocyclic moieties like triazinoindole .
- Characterization : Confirm intermediate purity via elemental analysis and final structure via X-ray crystallography .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Resolves dihedral angles (e.g., 67.51° between triazole and aromatic rings) and hydrogen-bonding networks critical for supramolecular packing .
- NMR/IR spectroscopy : Identifies functional groups (e.g., thione C=S stretch at ~1250 cm⁻¹ in IR) and proton environments (e.g., NH/CH₂ signals in NMR) .
- Elemental analysis : Validates stoichiometry and purity of intermediates .
Q. What pharmacological activities are reported for 1,2,4-triazole-5-thione derivatives?
- Antimicrobial/Antifungal : Activity linked to sulfur-mediated membrane disruption or enzyme inhibition (e.g., cytochrome P450) .
- Enzyme modulation : Thione groups act as metal-chelating agents, inhibiting metalloenzymes like carbonic anhydrase .
- Chemosensing : Triazole-thione derivatives detect metal ions (e.g., Cu²⁺) via colorimetric or fluorescent responses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, molar ratios, solvent polarity). For example, flow chemistry systems enable precise control of reaction parameters (residence time, mixing efficiency) .
- Purification strategies : Recrystallization from methanol or ethanol removes unreacted starting materials while preserving thermolabile functional groups .
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
- Parameter refinement : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better model sulfur-containing systems .
- Solvent effects : Include implicit solvation models (e.g., PCM) to account for polarity-driven shifts in reaction pathways .
- Experimental validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies in tautomeric forms .
Q. What strategies correlate structural modifications with biological activity?
- QSAR modeling : Introduce substituents (e.g., fluorobenzyl, methoxy) to modulate lipophilicity (logP) and electronic effects (Hammett σ), then assay against target enzymes .
- Crystallographic docking : Map triazinoindole interactions with active sites (e.g., bacterial dihydrofolate reductase) to guide rational design .
Q. What analytical approaches distinguish polymorphic forms?
- SC-XRD vs. PXRD : Single-crystal X-ray identifies precise hydrogen-bonding motifs, while powder diffraction detects bulk phase differences .
- Thermal analysis : DSC/TGA profiles reveal polymorph-specific melting points and decomposition pathways .
- Solid-state NMR : CP/MAS NMR differentiates conformational isomers via chemical shift anisotropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
